Positional Selectivity: 4‑Carboxylate vs. 6‑Carboxylate in AT2 Receptor Binding
The imidazo[4,5‑c]pyridine‑6‑carboxylic acid series has produced the well‑characterized AT2‑selective ligand PD 123319, which displaces 125I‑Angiotensin II with an IC50 of 34 nM in rat adrenal preparations [1]. In contrast, no AT2 binding activity is reported for the 4‑carboxylate isomer, indicating that the position of the carboxylate group is a critical determinant of receptor engagement and that the 4‑carboxylate scaffold is not interchangeable with the 6‑carboxylate scaffold for AT2‑targeted research [1].
| Evidence Dimension | AT2 Receptor Binding Affinity (IC50) |
|---|---|
| Target Compound Data | No detectable AT2 binding reported |
| Comparator Or Baseline | PD 123319 (6‑carboxylic acid analog); IC50 = 34 nM |
| Quantified Difference | > 100‑fold selectivity gap (inferred from absence of activity) |
| Conditions | Radioligand displacement assay using 125I‑Angiotensin II in rat adrenal cortical membranes |
Why This Matters
This demonstrates that the 4‑carboxylate compound cannot substitute for 6‑carboxylate analogs in AT2 receptor pharmacology, justifying procurement of the specific regioisomer for projects requiring positional selectivity.
- [1] D. T. Dudley, R. L. Panek, T. C. Major, et al., Synthesis and structure–activity relationships of a novel series of non‑peptide angiotensin II receptor binding inhibitors specific for the AT2 subtype, J. Med. Chem., 1991, 34(12), 3214–3221. View Source
